N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O4S/c1-14-27-21-11-6-16(28-34(31,32)19-5-3-4-15(12-19)23(24,25)26)13-20(21)22(30)29(14)17-7-9-18(33-2)10-8-17/h3-13,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDIARMCJVVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the class of quinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Quinazoline ring system with a 4-oxo group.
- Substituents :
- A methoxyphenyl group at the 3-position.
- A trifluoromethyl group at the 3-position of the benzenesulfonamide moiety.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The synthetic route typically includes the formation of the quinazoline core followed by the introduction of various functional groups through nucleophilic substitutions and condensation reactions.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor activity through various mechanisms:
- Inhibition of Kinases : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit BRAF(V600E) and EGFR, leading to reduced tumor growth in vitro and in vivo studies .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- COX Inhibition : Similar quinazoline derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. This suggests potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of quinazolines have also been explored:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that modifications in the quinazoline structure can enhance antimicrobial activity .
Case Study 1: Antitumor Efficacy
A study evaluated a series of quinazoline derivatives for their ability to inhibit tumor cell lines. The specific compound demonstrated an IC50 value of 0.5 µM against A549 lung cancer cells, indicating potent antitumor activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Potential
In a model of induced inflammation, the compound was tested for its ability to reduce edema in rats. Results showed a significant reduction in paw swelling when administered at a dose of 10 mg/kg compared to control groups, supporting its potential as an anti-inflammatory agent .
Data Table
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to quinazoline derivatives. Specifically, quinazoline-based compounds have shown efficacy against various viral infections, including those caused by the varicella-zoster virus and cytomegalovirus (CMV) . The compound may exhibit similar antiviral properties due to its structural similarities with other effective quinazoline derivatives.
Anticancer Properties
Quinazolines are well-known for their anticancer activities. Research indicates that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their ability to target specific cancer cell lines, demonstrating significant cytotoxic effects . The presence of the trifluoromethyl group in this compound may enhance its interaction with biological targets, potentially increasing its anticancer efficacy.
Anti-inflammatory Effects
The inflammatory response is a common pathway in many diseases, including cancer and cardiovascular conditions. Quinazoline derivatives have been explored for their anti-inflammatory properties, suggesting that N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide could also possess similar effects. Compounds with structural motifs akin to this one have shown promise in reducing inflammation markers in vitro and in vivo .
Structural Activity Relationship (SAR)
The efficacy of this compound can be further elucidated through SAR studies. By modifying different components of the molecule, researchers can identify which substitutions enhance activity against specific targets or improve pharmacokinetic properties. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been shown to increase biological activity in related compounds .
Case Studies and Experimental Findings
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives from the literature, focusing on synthesis, substituent effects, and spectral properties.
Core Heterocycle and Substituent Variations
Target Compound :
- Core : 3,4-Dihydroquinazolin-4-one.
- Substituents :
- 4-Methoxyphenyl at position 3.
- Methyl at position 2.
- 3-(Trifluoromethyl)benzenesulfonamide at position 5.
Analog 1 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, Compounds [7–9])
- Core : 1,2,4-Triazole.
- Substituents :
- Sulfonylphenyl groups (X = H, Cl, Br).
- 2,4-Difluorophenyl at position 4.
- Key Differences: The triazole core lacks the fused benzene ring of quinazolinone, reducing aromatic conjugation. Halogen substituents (Cl, Br) may increase electronegativity compared to the methoxy group in the target compound. No trifluoromethyl group; fluorophenyl substituents instead enhance polarity .
Analog 2: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one.
- Substituents :
- Fluorophenyl and fluoro-chromen groups.
- Methylbenzenesulfonamide.
- Fluorine atoms increase electronegativity but reduce steric bulk compared to the trifluoromethyl group in the target compound .
Analog 3 : N-(4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide ()
- Core : Pyrimidine with a 1,3,5-oxadiazine-thione moiety.
- Substituents :
- Chlorophenyl and dimethylphenyl groups.
- Thioxo-oxadiazine ring.
- Key Differences :
Spectral and Physical Properties
Q & A
Q. What are the optimal synthetic routes for N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the quinazolinone core followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., acetic acid) to generate the 3,4-dihydroquinazolin-4-one scaffold .
- Sulfonamide coupling : Reaction of the quinazolinone intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Yield optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can reduce trial iterations while maintaining statistical rigor .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm regiochemistry of the quinazolinone core and sulfonamide linkage. Aromatic proton splitting patterns distinguish substituents on the phenyl rings .
- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., ESI+ mode for [M+H] ion detection) and detects trace impurities .
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection assesses purity (>95%) and identifies byproducts from incomplete coupling or oxidation .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity, and how should controls be designed?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases (e.g., SYK, JAK) using fluorescence-based ADP-Glo™ kits. Include positive controls (e.g., staurosporine) and vehicle-only negative controls .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Normalize results to untreated cells and validate with cisplatin as a reference .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to specific enzymatic targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions between the compound and target proteins (e.g., SYK kinase PDB: 3FQR). Focus on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the trifluoromethyl moiety .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified substituents (e.g., methoxy vs. ethoxy groups) to prioritize synthetic efforts .
Q. How should researchers address contradictory data between in vitro activity and computational predictions?
- Methodological Answer :
- Error source analysis : Compare experimental conditions (e.g., buffer pH, ionic strength) with simulation parameters. For example, protonation states of ionizable groups (e.g., sulfonamide) may differ between in silico and in vitro settings .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile discrepancies with computed ΔG values .
Q. What strategies can elucidate synergistic effects between this compound and other therapeutic agents?
- Methodological Answer :
- Combination index (CI) analysis : Apply the Chou-Talalay method to assess additive/synergistic effects in cell viability assays. Fixed-ratio combinations (e.g., 1:1, 1:5) are tested across multiple doses .
- Pathway mapping : Use RNA-seq or phosphoproteomics to identify overlapping or compensatory signaling pathways when co-administered with drugs like PI3K inhibitors .
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated stability studies : Store the compound in DMSO, ethanol, or solid-state at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and LC-MS every 30 days .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions (e.g., activation energy from degradation rate vs. temperature) .
Q. What mechanistic studies are critical to confirm the compound’s role in modulating enzyme allostery or competitive inhibition?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. A non-competitive inhibitor will reduce without affecting .
- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., quinazolinone-binding kinases) to resolve binding modes at atomic resolution .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
